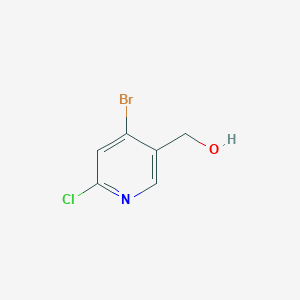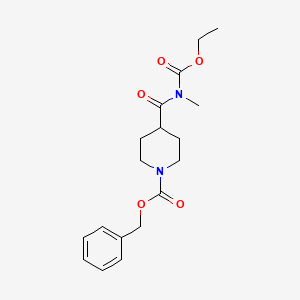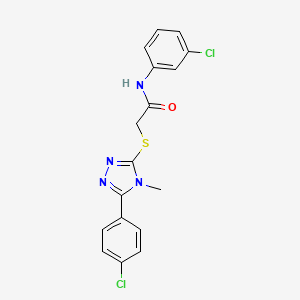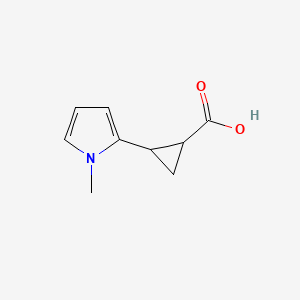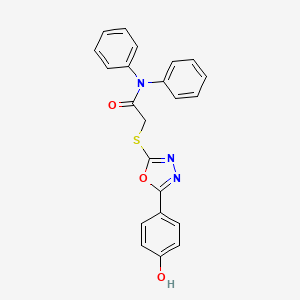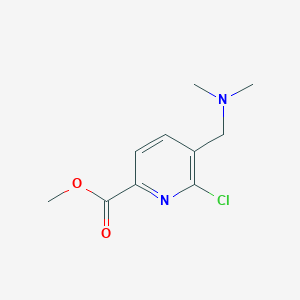
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol It belongs to the class of picolinates, which are derivatives of picolinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate typically involves the reaction of 6-chloropicolinic acid with dimethylamine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Step 1: 6-chloropicolinic acid is dissolved in methanol.
Step 2: Dimethylamine is added to the solution.
Step 3: The reaction mixture is heated to a specific temperature (usually around 60-80°C) and stirred for several hours.
Step 4: The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Step 5: The product is isolated by filtration and purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted picolinates .
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate can be compared with other similar compounds, such as:
Methyl 6-chloropicolinate: Similar in structure but lacks the dimethylamino group.
Methyl 5-((dimethylamino)methyl)picolinate: Similar but lacks the chlorine atom at the 6-position.
Methyl 6-chloro-5-methylpicolinate: Similar but lacks the dimethylamino group at the 5-position.
Eigenschaften
Molekularformel |
C10H13ClN2O2 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
methyl 6-chloro-5-[(dimethylamino)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)6-7-4-5-8(10(14)15-3)12-9(7)11/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
FRNNQGKJDRCLCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(N=C(C=C1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


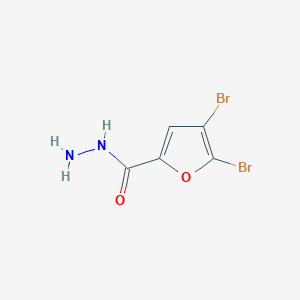
![4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11781857.png)



![2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)

